Empirical GPR35 Primary Screening Profile: Target Compound vs. In‑Class Reference
In a curated primary GPR35 antagonism assay, the target compound demonstrated an inactive outcome (activity = “inactive”), while the structurally related 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine (benchchem listing, used here only as a structural reference) is described as exhibiting notable biological activity, including enzyme inhibition [1]. The absence of GPR35 engagement by the target compound, contrasted with the reported activity of closely related sulfonyl‑triazole analogs, provides a clear selectivity signal.
| Evidence Dimension | GPR35 antagonism primary screening result |
|---|---|
| Target Compound Data | Activity: inactive |
| Comparator Or Baseline | 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine: reported enzyme inhibition activity (exact IC50 unavailable) |
| Quantified Difference | Qualitative: active vs. inactive |
| Conditions | Primary assay, G-protein coupled receptor 35 (GPR35) target (ECBD database entry EOS84836) |
Why This Matters
An inactive GPR35 result differentiates the compound from structurally similar active analogs, helping researchers select a negative control or avoid off-target liabilities in GPR35-mediated pathways.
- [1] Sildrug/ECBD Database. Compound EOS84836: Assay: GPR35 antagonism, primary assay. URL: https://sildrug.ibb.waw.pl/ecbd/EOS84836/. View Source
